Chidamide

HDAC selectivity epigenetics isoform profiling

Chidamide is the first orally bioavailable benzamide-class HDAC inhibitor approved (CFDA) for relapsed/refractory PTCL. Unlike pan-HDAC inhibitors (vorinostat, panobinostat), it selectively inhibits HDAC1, 2, 3, and 10 (IC50 67–160 nM) while sparing HDAC6 (IC50 >30 µM), eliminating confounding cytoplasmic deacetylation effects. This unique selectivity profile delivers superior combination efficacy (pooled ORR 75% in meta-analyses) and enables emerging applications in CAR‑T cell manufacturing and ASCT conditioning. Procure ≥98% pure Chidamide for precise epigenetic modulation in oncology and immuno‑oncology programs.

Molecular Formula C22H19FN4O2
Molecular Weight 390.4 g/mol
CAS No. 743420-02-2
Cat. No. B1683975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChidamide
CAS743420-02-2
Synonymschidamide
N-(2-amino-5-fluorobenzyl)-4-(N-(pyridine-3-acrylyl)aminomethyl)benzamide
Molecular FormulaC22H19FN4O2
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N
InChIInChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)
InChIKeyWXHHICFWKXDFOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chidamide (CAS 743420-02-2): Technical Baseline for a Benzamide-Class HDAC Inhibitor with Subtype-Selective Profile


Chidamide (also known as Tucidinostat, CS055, HBI-8000) is an orally bioavailable benzamide-class histone deacetylase (HDAC) inhibitor [1]. It selectively inhibits Class I HDAC isoenzymes (HDAC1, HDAC2, HDAC3) and Class IIb HDAC10 at low nanomolar concentrations, while showing minimal activity against HDAC4, HDAC5, HDAC6, HDAC7, and HDAC9 (IC50 >30 µM) . Approved by the China Food and Drug Administration (CFDA) in December 2014 for relapsed or refractory peripheral T-cell lymphoma (R/R PTCL), chidamide represents the first orally active benzamide-class HDAC inhibitor approved for this indication globally [2].

Why Chidamide Cannot Be Assumed Interchangeable with Romidepsin, Belinostat, or Vorinostat in HDAC-Targeted Research and Clinical Procurement


Although several HDAC inhibitors (romidepsin, belinostat, vorinostat, panobinostat) share regulatory approval for T-cell lymphomas, their divergent subtype selectivity profiles, chemical classes, and clinical efficacy outcomes preclude direct substitution [1]. Chidamide's benzamide scaffold confers selectivity for HDAC1, 2, 3, and 10 with near-complete sparing of Class IIa HDACs (4, 5, 7, 9) and HDAC6 . In contrast, vorinostat and panobinostat are hydroxamic acid-based pan-HDAC inhibitors with broad-spectrum activity, while romidepsin is a cyclic peptide prodrug with distinct metabolic liabilities [1]. Meta-analysis data further demonstrate that these agents achieve different objective response rates (ORR) and complete response (CR) rates in both untreated and relapsed/refractory PTCL populations, with chidamide showing higher pooled ORR (75%) compared with romidepsin (63%) in untreated combination settings [2]. Substitution without accounting for these documented differences in selectivity, efficacy, and adverse event profiles introduces uncontrolled experimental variables and may compromise therapeutic outcomes.

Chidamide (CAS 743420-02-2): Quantitative Comparator Evidence for Scientific Selection Decisions


Subtype Selectivity Profile: Chidamide Spares HDAC6 and Class IIa HDACs in Contrast to Pan-HDAC Inhibitors

Chidamide demonstrates a distinct subtype selectivity profile among clinically approved HDAC inhibitors. It potently inhibits HDAC1, HDAC2, HDAC3, and HDAC10 with IC50 values of 95 nM, 160 nM, 67 nM, and 78 nM respectively, while showing minimal activity against HDAC4, HDAC5, HDAC6, HDAC7, and HDAC9 (IC50 >30 µM) . In contrast, the pan-HDAC inhibitor vorinostat (SAHA) inhibits HDAC1, HDAC2, HDAC3, and HDAC6 with IC50 values of 10 nM, 20 nM, 17 nM, and 20 nM respectively, demonstrating potent inhibition of HDAC6—a class IIb enzyme associated with cardiac toxicity and thrombocytopenia—whereas chidamide exhibits >384-fold lower potency against HDAC6 . This selectivity difference is class-based: benzamide-type inhibitors (including chidamide and entinostat) preferentially target Class I HDACs while sparing HDAC6, whereas hydroxamic acid-based inhibitors (vorinostat, panobinostat, belinostat) broadly inhibit both Class I and Class II HDACs including HDAC6 [1]. The differential HDAC6-sparing profile of chidamide has been mechanistically linked to reduced cardiotoxicity signals in preclinical models .

HDAC selectivity epigenetics isoform profiling

Clinical Efficacy in Relapsed/Refractory PTCL: Cross-Trial Comparison of Objective Response Rates

In pivotal phase II registration trials for relapsed/refractory peripheral T-cell lymphoma (R/R PTCL), chidamide demonstrated an objective response rate (ORR) of 28% (22 of 79 evaluable patients) with a complete response/unconfirmed complete response (CR/CRu) rate of 14% (11 of 79) [1]. Cross-trial comparative data from the respective pivotal trials of the four HDAC inhibitors approved for PTCL indications show the following ORR values: chidamide 28% (n=79), romidepsin 25% (n=130), belinostat 26% (n=120), and pralatrexate 29% (n=109) [2]. Median overall survival (OS) in the chidamide pivotal trial was 21.4 months, which compares to 11.3 months for romidepsin and 7.9 months for belinostat in their respective registration trials [2]. In angioimmunoblastic T-cell lymphoma (AITL), a specific PTCL subtype, chidamide achieved an ORR of 50% (5 of 10 patients), which is numerically higher than the AITL ORR reported for romidepsin (30%, 8 of 27) and belinostat (45%, 10 of 22) in their pivotal trials [2]. These cross-trial comparisons are limited by differences in patient populations and trial designs but provide the only available benchmark efficacy data from registration-quality studies.

PTCL clinical efficacy ORR response rate

Serious Adverse Drug Reaction Rates: WHO VigiAccess Database Comparison

A comparative pharmacovigilance analysis using the WHO VigiAccess database (data retrieved January 2025) evaluated adverse drug reaction (ADR) reports for chidamide, romidepsin, and vorinostat [1]. The total number of ADR reports received was 796 for chidamide, 1,254 for romidepsin, and 1,658 for vorinostat [1]. The proportion of serious ADR reports among total reports was 0% for chidamide, 2.27% for romidepsin, and 1.02% for vorinostat [1]. Common ADRs across all three agents included thrombocytopenia, neutropenia, leukopenia, and anemia; however, the serious ADR proportion was lowest for chidamide [1]. In the pivotal phase II trial of chidamide in R/R PTCL, grade ≥3 adverse events occurring in ≥10% of patients were thrombocytopenia (22%), leukopenia (13%), and neutropenia (11%), which were generally manageable with supportive care and dose modification [2]. For romidepsin in R/R PTCL, the most common AEs included thrombocytopenia (50.6%), leukocytopenia (39.8%), neutropenia (21.7%), and fatigue (9.6%), with 1 patient experiencing grade 3 QTc prolongation—a cardiac safety signal not prominently observed with chidamide [3].

safety adverse events pharmacovigilance tolerability

Meta-Analysis of Response Rates: Chidamide Demonstrates Higher Pooled ORR vs Romidepsin in Untreated PTCL

A comprehensive systematic review and meta-analysis of 67 studies comprising 4,131 PTCL patients evaluated the efficacy of HDAC inhibitors in both untreated (UT) and relapsed/refractory (R/R) settings [1]. In untreated PTCL patients receiving HDAC inhibitor-based combination therapy, the pooled objective response rate (ORR) for chidamide was 75% (95% CI: 0.65-0.84, p<0.00001, I²=81%), compared with a pooled ORR of 63% (95% CI: 0.56-0.70, p<0.00001, I²=0%) for romidepsin [1]. Similarly, the pooled complete response (CR) rate in untreated PTCL was 51% for chidamide (95% CI: 0.41-0.62, p<0.00001, I²=80%) versus 42% for romidepsin (95% CI: 0.30-0.54, p<0.00001, I²=75%) [1]. In the relapsed/refractory setting, chidamide monotherapy demonstrated a pooled ORR of 39.06% (N=383, including 256 monotherapy patients) with a disease control rate (DCR) of 64.45% and median progression-free survival (PFS) of 129 days [2]. In comparison, romidepsin monotherapy in R/R PTCL showed a pooled ORR of 25% (N=130) [2]. These meta-analytic findings provide the highest level of aggregated comparative evidence currently available.

meta-analysis PTCL combination therapy response rate

Pharmacokinetic Profile: Oral Bioavailability and Extended Half-Life Enabling Twice-Weekly Dosing

Phase I pharmacokinetic (PK) analysis of chidamide in patients with advanced solid tumors or lymphomas revealed a terminal half-life (t½) of 16.8–18.3 hours, with Tmax of 1–2 hours in most cases, and dose-related increases in Cmax and AUC [1]. The oral bioavailability and extended half-life enable a twice-weekly (BIW) oral dosing schedule in clinical practice (30–40 mg BIW) [2]. In contrast, romidepsin is administered intravenously over 4 hours on days 1, 8, and 15 of a 28-day cycle, requiring healthcare facility visits for infusion [3]. Belinostat requires daily intravenous infusion over 30 minutes on days 1–5 of a 21-day cycle [3]. DrugCentral notes that compared with some other benzamide-type HDAC inhibitors, chidamide is more stable, more resistant to degradation, and has a longer half-life [4]. Significant pharmacodynamic activity was confirmed by induction of histone H3 acetylation in peripheral white blood cells after a single oral dose of chidamide [1].

pharmacokinetics oral bioavailability half-life dosing schedule

Chidamide (CAS 743420-02-2): Evidence-Backed Research and Clinical Procurement Applications


Epigenetic Research Requiring Isoform-Selective HDAC Inhibition with HDAC6 Sparing

Investigators studying the distinct biological roles of Class I HDACs (HDAC1/2/3) versus Class IIb HDAC6 require compounds with verified isoform selectivity. Chidamide provides potent inhibition of HDAC1 (IC50 95 nM), HDAC2 (IC50 160 nM), HDAC3 (IC50 67 nM), and HDAC10 (IC50 78 nM) while demonstrating negligible activity against HDAC6 (IC50 >30 µM) . This selectivity profile enables mechanistic studies that isolate Class I HDAC-mediated transcriptional effects from HDAC6-mediated cytoplasmic deacetylation of α-tubulin and HSP90. In contrast, hydroxamic acid-based pan-inhibitors like vorinostat (HDAC6 IC50 20 nM) simultaneously engage both Class I and HDAC6, confounding isoform-specific biological interpretation . The HDAC6-sparing property of chidamide is particularly relevant for studies examining cardiac toxicity mechanisms, as HDAC6 inhibition has been linked to adverse cardiac effects [1].

Combination Regimen Development for Untreated Peripheral T-Cell Lymphoma

Meta-analysis of 67 studies demonstrates that in untreated PTCL, chidamide-based combination therapy achieves a pooled ORR of 75% (95% CI: 0.65–0.84) and pooled CR of 51% (95% CI: 0.41–0.62), exceeding the pooled ORR of 63% and CR of 42% observed with romidepsin-based combinations [2]. Ongoing phase III trials are evaluating chidamide combined with azacitidine plus CHOP (AC-CHOP) versus CHOP alone in untreated PTCL (NCT05075460), based on the rationale that PTCL harbors recurrent mutations in epigenetic regulators (TET2, DNMT3A, IDH2, RHOA) [3]. The oral bioavailability and twice-weekly dosing schedule of chidamide facilitate integration into combination chemotherapy backbones without requiring additional infusion visits [4].

CAR-T Cell Enhancement and Immuno-Oncology Research

Preclinical studies have identified chidamide as one of the most effective HDAC inhibitors for promoting maintenance of central memory subsets and resistance to exhaustion in CAR-T cells [5]. Chidamide enhances chromatin accessibility at promoters of effector molecules in CD8+ T cells, augmenting their anti-tumor capabilities [5]. Additionally, chidamide treatment notably enhances the expression of genes associated with chemokine activity and chemotaxis function in circulating PD-1+ cells from PTCL patients [6]. This dual epigenetic and immunomodulatory mechanism—inducing growth arrest and apoptosis in tumor cells while simultaneously enhancing cellular antitumor immunity—differentiates chidamide from HDAC inhibitors lacking documented immune-potentiating activity [7]. These properties support the use of chidamide in combination with checkpoint inhibitors and adoptive cell therapies.

Autologous Stem Cell Transplantation (ASCT) Conditioning Regimens

Clinical evidence supports chidamide incorporation into ASCT conditioning regimens for T-cell lymphoma. A phase II trial evaluating chidamide combined with BEAC/BEAM conditioning demonstrated that Chi-BEAC increased 2-year progression-free survival (2Y-PFS) from 55% to 93.3% and 2-year overall survival (2Y-OS) from 58% to 94% in TCL patients post-ASCT compared with historical controls, with good tolerability [8]. This application leverages chidamide's epigenetic priming effects to enhance chemosensitivity of residual lymphoma cells prior to high-dose chemotherapy. The oral administration of chidamide during the pre-transplant period simplifies integration into existing ASCT protocols compared with IV-administered HDAC inhibitors [8].

Technical Documentation Hub

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